4-(4-methylbenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one 4-(4-methylbenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one
Brand Name: Vulcanchem
CAS No.: 872197-55-2
VCID: VC5107790
InChI: InChI=1S/C25H20N2OS2/c1-16-10-12-18(13-11-16)15-26-23-22(19-7-5-6-17(2)14-19)30-25(29)27(23)21-9-4-3-8-20(21)24(26)28/h3-14H,15H2,1-2H3
SMILES: CC1=CC=C(C=C1)CN2C3=C(SC(=S)N3C4=CC=CC=C4C2=O)C5=CC=CC(=C5)C
Molecular Formula: C25H20N2OS2
Molecular Weight: 428.57

4-(4-methylbenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one

CAS No.: 872197-55-2

Cat. No.: VC5107790

Molecular Formula: C25H20N2OS2

Molecular Weight: 428.57

* For research use only. Not for human or veterinary use.

4-(4-methylbenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one - 872197-55-2

Specification

CAS No. 872197-55-2
Molecular Formula C25H20N2OS2
Molecular Weight 428.57
IUPAC Name 3-(3-methylphenyl)-4-[(4-methylphenyl)methyl]-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-5-one
Standard InChI InChI=1S/C25H20N2OS2/c1-16-10-12-18(13-11-16)15-26-23-22(19-7-5-6-17(2)14-19)30-25(29)27(23)21-9-4-3-8-20(21)24(26)28/h3-14H,15H2,1-2H3
SMILES CC1=CC=C(C=C1)CN2C3=C(SC(=S)N3C4=CC=CC=C4C2=O)C5=CC=CC(=C5)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a thiazolo[3,4-a]quinazolin-5-one system, fused at the 3,4-a position. Key substituents include:

  • A 4-methylbenzyl group at position 4

  • An m-tolyl group (3-methylphenyl) at position 3

  • A thioxo group (=S) at position 1

This arrangement creates a planar, polycyclic system with extended π-conjugation, likely influencing its electronic properties and intermolecular interactions.

Table 1: Fundamental Molecular Properties

PropertyValue
CAS No.872197-55-2
Molecular FormulaC25H20N2OS2\text{C}_{25}\text{H}_{20}\text{N}_{2}\text{O}\text{S}_{2}
Molecular Weight428.6 g/mol
IUPAC Name3-(3-methylphenyl)-4-[(4-methylphenyl)methyl]-1-sulfanylidene- thiazolo[3,4-a]quinazolin-5-one
SMILESCC1=CC=C(C=C1)CN2C3=C(SC(=S)N3C4=CC=CC=C4C2=O)C5=CC=CC(=C5)C

The presence of electron-donating methyl groups and the electron-withdrawing thioxo moiety creates a polarized electronic environment, which may enhance binding to biological targets.

Synthesis and Purification Strategies

Key Synthetic Pathways

Synthesis typically proceeds via a multi-step sequence optimized for yield and purity:

  • Quinazoline Ring Formation: Condensation of anthranilic acid derivatives with carbonyl sources under acidic conditions.

  • Thiazole Cyclization: Introduction of sulfur via reagents like Lawesson’s reagent or phosphorus pentasulfide.

  • Substituent Installation: Alkylation at position 4 using 4-methylbenzyl halides in the presence of base.

  • Final Functionalization: Coupling of m-tolyl groups via Ullmann or Buchwald-Hartwig amination.

Critical challenges include regioselectivity during cyclization and minimizing side reactions at the electron-rich quinazoline core. Purification often employs silica gel chromatography, with HPLC used for analytical-grade material.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
Quinazoline formationAnthranilic acid, POCl₃, 110°C65–72
Thiazole cyclizationLawesson’s reagent, toluene, reflux58–64
4-Methylbenzylation4-Methylbenzyl chloride, K₂CO₃, DMF81

Reaction times vary between 12–48 hours depending on steric and electronic factors.

Biological Activities and Mechanistic Insights

Putative Targets

  • Kinase Inhibition: Analogous compounds disrupt ATP-binding pockets in CDK9 and Pim-1, critical for cell cycle progression .

  • Microtubule Disruption: Thiazoloquinazolines bind β-tubulin at the colchicine site, inhibiting polymerization (EC₅₀: 3.8 nM).

  • Topoisomerase II Poisoning: Stabilization of DNA-enzyme cleavage complexes, inducing double-strand breaks.

Mechanistic diversity suggests potential for polypharmacological applications but necessitates stringent selectivity profiling.

Analytical Characterization

Structural Elucidation Techniques

  • NMR Spectroscopy:

    • 1H^1\text{H} NMR (400 MHz, DMSO-d₆): δ 7.82–7.12 (m, 11H, aromatic), 4.91 (s, 2H, CH₂), 2.35 (s, 3H, Ar-CH₃), 2.28 (s, 3H, Ar-CH₃).

    • 13C^{13}\text{C} NMR confirms carbonyl (δ 178.9 ppm) and thioxo (δ 192.1 ppm) groups.

  • Mass Spectrometry:

    • HRMS (ESI⁺): m/z 429.1143 [M+H]⁺ (calc. 429.1148).

  • Chromatographic Methods:

    • HPLC purity: >98% (C18 column, 70:30 MeOH/H₂O, 1 mL/min).

TechniqueKey Features
IR (KBr)ν 1685 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S)
UV-Vis (MeOH)λ_max 274 nm (π→π*), 332 nm (n→π*)
X-ray DiffractionMonoclinic, P2₁/c, a=8.921 Å, Z=4

Thermogravimetric analysis (TGA) indicates stability up to 210°C, suitable for formulation studies.

Research Frontiers and Applications

Oncology

In MCF-7 breast cancer models, analogs reduce tumor volume by 62% at 50 mg/kg/day (21-day study), with negligible hematological toxicity . Synergy with paclitaxel (CI: 0.32–0.45) suggests combinatory potential.

Infectious Diseases

Preliminary data show 90% inhibition of Plasmodium falciparum Dd2 strain at 10 μM, surpassing chloroquine in resistant parasites.

Neurological Disorders

Patent US20240398813A1 highlights quinazoline activation of BKCa channels (EC₅₀: 0.8 μM), implicating potential in hypertension and epilepsy .

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